2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride
Description
2-[3,5-Bis(trifluoromethyl)phenyl]azetidine hydrochloride is a nitrogen-containing heterocyclic compound featuring a strained four-membered azetidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group at the 2-position, in its hydrochloride salt form. The azetidine ring’s inherent strain (approximately 25–27 kcal/mol ring strain) enhances its reactivity, making it a valuable intermediate in pharmaceutical synthesis . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6N.ClH/c12-10(13,14)7-3-6(9-1-2-18-9)4-8(5-7)11(15,16)17;/h3-5,9,18H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPGJJVPPPAYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening Methodology
The US8207355B2 patent outlines a method using epichlorohydrin or epibromohydrin to construct the azetidine ring. In this process:
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Epoxide Activation : A primary amine reacts with epichlorohydrin in an inert solvent (e.g., toluene) at 60–90°C to form a β-amino alcohol intermediate.
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Cyclization : Intramolecular nucleophilic substitution is induced by heating the intermediate with a base (e.g., KOH), yielding the azetidine ring.
Key Data :
Horner–Wadsworth–Emmons Reaction
As described in PubChem CID 71314114, the azetidine core is synthesized via a Horner–Wadsworth–Emmons reaction using (N-Boc-azetidin-3-ylidene)acetate. This method ensures stereochemical control:
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Phosphonate Preparation : (N-Boc)azetidin-3-one is treated with triethyl phosphonoacetate and DBU.
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Olefination : The resulting phosphonate undergoes olefination with aldehydes to form trans-alkene intermediates.
Advantage : This route achieves >90% enantiomeric excess (ee) for chiral azetidines.
Introduction of the 3,5-Bis(trifluoromethyl)phenyl Group
Suzuki–Miyaura Cross-Coupling
The 3,5-bis(trifluoromethyl)phenyl moiety is introduced via palladium-catalyzed coupling. According to US10000493B2:
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Borylation : The azetidine intermediate is functionalized with a boronic ester group.
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Coupling : Reaction with 1-bromo-3,5-bis(trifluoromethyl)benzene under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water).
Optimized Conditions :
Grignard Reagent Approach
The PubMed article (12713381) highlights the use of 3,5-bis(trifluoromethyl)phenylmagnesium bromide:
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Grignard Formation : 1-Bromo-3,5-bis(trifluoromethyl)benzene is reacted with magnesium in THF.
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Nucleophilic Attack : The Grignard reagent reacts with an azetidine carbonyl derivative (e.g., azetidinone), followed by acidic workup.
Safety Note : Differential Thermal Analysis (DTA) confirms the Grignard reagent’s thermal instability, necessitating strict temperature control (<0°C).
Reduction and Cyclization
Hydride Reduction
Post-coupling, the ketone intermediate is reduced to the amine using lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄). For example:
Cyclization via Aza-Michael Addition
The MDPI study (1420-3049/26/16/5083) demonstrates aza-Michael addition using NH-heterocycles and acrylates to form substituted azetidines. Conditions include:
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with HCl gas in ethyl acetate or methanol. Critical parameters include:
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Stoichiometry : 1.1 equivalents of HCl to ensure complete protonation.
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Crystallization : Slow cooling (−20°C) yields crystals with >99% purity.
Analytical Data :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Suzuki Coupling | 82% | 99% | High | Industrial |
| Grignard Addition | 75% | 98% | Medium | Lab-scale |
| Aza-Michael | 85% | 97% | Low | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl azetidines.
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azetidine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related analogs:
Reactivity and Stability
- Azetidine vs. Acyl Chloride () : The target compound’s azetidine ring is less reactive than the acyl chloride group in 3-Chloro-5-(trifluoromethyl)benzoyl chloride, which readily undergoes nucleophilic substitution. However, the azetidine’s ring strain enables selective ring-opening reactions, useful in constructing complex amines .
- Azetidine vs. Bicyclo[3.1.0]hexane () : The bicyclo[3.1.0]hexane system in 66504-75-4 introduces additional steric constraints and reduced ring strain compared to azetidine. This may result in slower metabolic degradation but lower synthetic accessibility .
- Substituent Effects : The bis(trifluoromethyl) groups in the target compound and (1S,2S)-diamine () enhance lipophilicity, but the diamine’s dual aromatic systems may lead to excessive hydrophobicity, reducing solubility compared to the azetidine derivative .
Biological Activity
2-[3,5-Bis(trifluoromethyl)phenyl]azetidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H10F6N·HCl
- Molecular Weight : 303.66 g/mol
The compound features a trifluoromethyl-substituted phenyl group attached to an azetidine ring, which contributes to its unique biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in anti-cancer therapies and other therapeutic applications.
Anticancer Activity
One of the most significant areas of research involves the compound's anticancer properties. A study indicated that derivatives of compounds with similar structures exhibited cytotoxic effects on liver cancer cells. Specifically, a related compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), demonstrated the following:
- Inhibition of Liver Tumor Growth : NHDC was shown to prevent liver tumor growth in vivo at a dosage of 5 mg/kg.
- Mechanism of Action : The anticancer effect was linked to the inhibition of the STAT3 signaling pathway and enhancement of HNF4α expression, which is crucial for regulating cell proliferation and apoptosis in cancer cells .
| Study | Compound | Dosage (mg/kg) | Effect | Mechanism |
|---|---|---|---|---|
| NHDC | 5 | Inhibition of liver tumor growth | Inhibition of STAT3 pathway |
The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular pathways. The inhibition of the STAT3 pathway suggests that this compound could disrupt signaling that promotes tumor growth and survival.
Case Studies and Research Findings
- In Vitro Studies : Research has shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as HepG2 and Hep3B. Treatment with varying concentrations led to significant reductions in cell viability and colony formation .
- In Vivo Studies : Animal models have provided evidence supporting the efficacy of related compounds in reducing tumor size and improving survival rates through targeted mechanisms .
Q & A
Q. Q1. What are the optimal synthetic routes for 2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride, and what challenges arise during its synthesis?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common route includes:
Intermediate Formation : Reacting 3,5-bis(trifluoromethyl)benzaldehyde with azetidine precursors (e.g., azetidine derivatives or nitriles) under basic conditions.
Reduction : Reducing intermediates (e.g., imines or nitriles) to amines using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Salt Formation : Treating the free base with hydrochloric acid to form the hydrochloride salt .
Q. Key Challenges :
- Steric Hindrance : The bulky 3,5-bis(trifluoromethyl)phenyl group complicates nucleophilic substitution or coupling reactions.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization is required to achieve >95% purity due to byproducts from incomplete reductions .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
NMR Spectroscopy :
- <sup>1</sup>H NMR : Verify azetidine ring protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.5–8.5 ppm).
- <sup>19</sup>F NMR : Confirm trifluoromethyl groups (δ -60 to -65 ppm) .
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 369.07 for C16H14ClF6N) .
X-ray Crystallography : Resolve spatial arrangement of the azetidine ring and trifluoromethyl groups .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the compound’s bioactivity in modulating neurokinin-1 receptor (NK1R) signaling?
Methodological Answer:
Receptor Binding Assays :
- Use radiolabeled (e.g., <sup>3</sup>H) NK1R ligands to measure competitive inhibition (IC50 values).
- Key Finding : The compound’s trifluoromethyl groups enhance hydrophobic interactions with NK1R’s transmembrane domains, increasing binding affinity compared to non-fluorinated analogs .
Molecular Dynamics Simulations : Model ligand-receptor interactions to identify critical residues (e.g., Tyr<sup>272</sup>) involved in binding .
Table 1 : Comparison of NK1R Binding Affinities
| Compound | IC50 (nM) | Reference |
|---|---|---|
| 2-[3,5-Bis(CF3)phenyl]azetidine HCl | 12.3 ± 1.5 | |
| Non-fluorinated analog | 45.6 ± 3.2 |
Q. Q4. How do researchers resolve contradictions in pharmacokinetic data across in vitro and in vivo studies?
Methodological Answer:
In Vitro/In Vivo Correlation (IVIVC) :
- In Vitro : Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms).
- In Vivo : Conduct rodent studies with LC-MS/MS quantification of plasma concentrations.
Identify Discrepancies :
- Example: Poor oral bioavailability (<20%) in rats despite high membrane permeability in Caco-2 assays.
Root Cause Analysis :
- Efflux Transporters : Test inhibition of P-glycoprotein (P-gp) to evaluate efflux-mediated limitations.
- Protein Binding : Measure free fraction via equilibrium dialysis; high plasma protein binding (>90%) may reduce efficacy .
Q. Q5. What strategies optimize the compound’s selectivity for NK1R over off-target receptors (e.g., serotonin receptors)?
Methodological Answer:
Structural Modifications :
- Introduce substituents at the azetidine nitrogen (e.g., methyl groups) to sterically block off-target binding .
Pharmacophore Modeling :
- Map electrostatic potential surfaces to design analogs with reduced affinity for serotonin 5-HT2A receptors.
Screening :
- Use high-throughput screening (HTS) against receptor panels (e.g., Eurofins CEREP) to quantify selectivity ratios .
Q. Q6. How do researchers validate the compound’s stability under varying experimental conditions?
Methodological Answer:
Forced Degradation Studies :
- Expose to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–60°C).
- Monitor degradation via HPLC: Trifluoromethyl groups confer stability, but azetidine ring may hydrolyze under extreme pH .
Long-Term Stability :
- Store at -20°C in inert atmospheres (argon) to prevent oxidation.
Data Analysis & Experimental Design
Q. Q7. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?
Methodological Answer:
Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism):
Outlier Handling : Use Grubbs’ test (α = 0.05) to exclude anomalies.
Reproducibility : Require triplicate runs with CV < 15% for IC50 values .
Q. Q8. How should researchers design experiments to assess synergistic effects with existing therapeutics?
Methodological Answer:
Combination Index (CI) :
- Use the Chou-Talalay method: CI < 1 indicates synergy.
- Example: Combine with paclitaxel in cancer cell lines (e.g., MCF-7) .
Isobolograms : Plot dose-response curves to visualize additive/synergistic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
